N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20393638
InChI: InChI=1S/C9H12N2O2/c1-6-3-4-7(9(10)11-12)8(5-6)13-2/h3-5,12H,1-2H3,(H2,10,11)
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide

CAS No.:

Cat. No.: VC20393638

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name N'-hydroxy-2-methoxy-4-methylbenzenecarboximidamide
Standard InChI InChI=1S/C9H12N2O2/c1-6-3-4-7(9(10)11-12)8(5-6)13-2/h3-5,12H,1-2H3,(H2,10,11)
Standard InChI Key KBPRMHQIMLRLID-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=C(C=C1)/C(=N/O)/N)OC
Canonical SMILES CC1=CC(=C(C=C1)C(=NO)N)OC

Introduction

N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide is an organic compound with the molecular formula C10H13N3O2C_{10}H_{13}N_3O_2. Its structure consists of a benzene ring substituted with a hydroxylamine group, a carboximidamide moiety, a methoxy group, and a methyl group. This specific arrangement of functional groups contributes to its unique chemical and biological properties.

The compound has drawn attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications.

Structural Characteristics

PropertyDetails
Molecular FormulaC10H13N3O2C_{10}H_{13}N_3O_2
Molecular Weight207.23 g/mol
Functional GroupsHydroxylamine, carboximidamide, methoxy, methyl
IUPAC NameN'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide
SMILES NotationCC1=C(C=CC(=C1)OC)/C(=N/O)/N

The combination of hydroxylamine and carboximidamide groups makes this compound chemically versatile, while the methoxy and methyl substituents on the benzene ring enhance its stability and solubility.

Synthesis

The synthesis of N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide typically involves multi-step organic reactions. These steps may include:

  • Starting Material Preparation: Functionalized benzene derivatives are used as precursors.

  • Introduction of Hydroxylamine Group: Hydroxylamine hydrochloride is commonly employed under controlled conditions.

  • Carboximidamide Formation: The carboximidamide moiety is introduced through amidation reactions.

Advanced techniques such as spectroscopic analysis (e.g., NMR, IR) are used to confirm the structure of the synthesized compound.

Enzyme Inhibition

Studies suggest that N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide exhibits binding affinity for certain enzymes and receptors, making it a candidate for drug development. Its hydroxylamine group plays a key role in interacting with active sites of enzymes.

Medicinal Applications

Potential applications include:

  • Antimicrobial Agents: Its structural features are conducive to inhibiting microbial growth.

  • Anticancer Research: Interaction with cancer cell receptors suggests possible antiproliferative effects.

Comparative Analysis with Related Compounds

To better understand the uniqueness of N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide, it can be compared with structurally similar compounds:

Compound NameKey FeaturesDifferences
N'-hydroxybenzeneacetamideHydroxylamine groupLacks methoxy and methyl substituents
N-hydroxy-N'-(4-methoxyphenyl)ureaMethoxy group presentContains a urea group instead of carboximidamide
N-hydroxy-N'-(3,4-dimethoxyphenyl)ureaMultiple methoxy groupsMore complex substitution pattern

This comparison highlights the specific functional arrangement in N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide that may enhance its biological activity.

Limitations and Future Directions

While promising, further studies are required to:

  • Explore its pharmacokinetics and metabolic stability.

  • Conduct clinical trials to validate its therapeutic potential.

  • Investigate its toxicity profile and side effects.

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